molecular formula C14H14 B3425254 1-Ethyl-2-phenylbenzene CAS No. 40529-66-6

1-Ethyl-2-phenylbenzene

Cat. No. B3425254
CAS RN: 40529-66-6
M. Wt: 182.26 g/mol
InChI Key: DLMYHUARHITGIJ-UHFFFAOYSA-N
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Description

1-Ethyl-2-phenylbenzene is a heterocyclic organic compound with the molecular formula C14H14 and a molecular weight of 182.261 g/mol . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-2-phenylbenzene consists of a benzene ring with an ethyl group (C2H5) and a phenyl group (C6H5) attached to it . Tools like MolView can be used to visualize the 3D structure of the molecule .

Scientific Research Applications

Oxidation Studies

1-Ethyl-2-phenylbenzene, a related compound to ethylbenzene, has been explored in the context of oxidation studies. For example, the oxidation of n-propylbenzene, a compound structurally similar to 1-ethyl-2-phenylbenzene, was experimentally studied in a jet-stirred reactor. This research provided insights into the oxidation mechanisms of such compounds, which can be essential for understanding chemical reactions in industrial processes and environmental systems (Dagaut et al., 2002).

Organometallic Chemistry

In organometallic chemistry, compounds like 1-ethyl-2-phenylbenzene are often used in reactions with organotransition-metal complexes. For instance, triethylaluminum has been employed to ethylate benzene derivatives in a high-yield, one-step process. This approach is crucial for the synthesis of complex organometallic compounds, which have various applications in catalysis and material science (Cameron et al., 1988).

Autoxidation Processes

The autoxidation mechanism of ethylbenzene, closely related to 1-ethyl-2-phenylbenzene, has been elucidated using experimental and theoretical approaches. This research provides critical insights into the chemical behavior of such compounds when exposed to oxidative conditions. Understanding these processes is significant for industrial applications, including polymer production and environmental degradation of hydrocarbons (Hermans et al., 2007).

Photodecarboxylation Studies

Photodecarboxylation studies involving compounds like 2-phenylpropionic acid have shown the formation of ethylbenzene and other related compounds. These studies are vital for understanding photochemical reactions that can beapplied in various fields, including organic synthesis and environmental chemistry. The research highlights the potential of using light to induce chemical transformations, which could be applied to the synthesis of compounds similar to 1-ethyl-2-phenylbenzene (Jiménez et al., 1995).

Anaerobic Catabolism Studies

In the context of environmental biotechnology, the anaerobic catabolism of ethylbenzene, a structurally related compound to 1-ethyl-2-phenylbenzene, has been studied. This research provides insights into the biological degradation pathways of aromatic hydrocarbons, which are crucial for understanding and improving bioremediation processes. The findings from these studies have implications for the treatment of industrial waste and environmental pollution (Kniemeyer & Heider, 2001).

Pyrolysis and Combustion Studies

The pyrolysis and combustion behavior of butylbenzene isomers, which are structurally similar to 1-ethyl-2-phenylbenzene, have been extensively studied. These studies are vital for understanding the thermal stability and decomposition pathways of hydrocarbons, which are relevant in fuel technology and combustion engineering (Belisario-Lara et al., 2018).

Molecular Structure Analysis

The molecular structure of ethylbenzene, closely related to 1-ethyl-2-phenylbenzene, has been investigated through gas electron diffraction. This research provides detailed information on the structural aspects of these types of molecules, which is crucial for the development of new materials and for understanding their behavior in different environments (Scharfenberg et al., 1980).

Synthesis of Chiral Compounds

Reactions involving benzyllithium derived from compounds like 2-p-tolylsulfinyl ethylbenzene have been used for synthesizing chiral compounds. Such studies are important for the development of new methods in asymmetric synthesis, which is a critical area in pharmaceutical and fine chemical industries (Ruano et al., 2004).

properties

IUPAC Name

1-ethyl-2-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14/c1-2-12-8-6-7-11-14(12)13-9-4-3-5-10-13/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMYHUARHITGIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0068234
Record name 2-Ethyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0068234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-2-phenylbenzene

CAS RN

1812-51-7, 40529-66-6
Record name 1,1'-Biphenyl, 2-ethyl-
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Record name 1,1'-Biphenyl, ethyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethylbiphenyl
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Record name 1,1'-Biphenyl, ethyl-
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Record name 2-Ethyl-1,1'-biphenyl
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Record name Ethyl-1,1'-biphenyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Böhme - 2007 - Halle (Saale), Univ., Diss., 2007
Number of citations: 17

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